

Bromotriethylsilane CAS number and chemical properties

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Compound of Interest

Compound Name: **Bromotriethylsilane**

Cat. No.: **B075722**

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An In-depth Technical Guide to Bromotrimethylsilane

Audience: Researchers, scientists, and drug development professionals.

Note: This guide provides information on Bromotrimethylsilane (CAS No. 2857-97-8). The user's original request for "**Bromotriethylsilane**" yielded results almost exclusively for the trimethyl-substituted compound, suggesting a possible typographical error. The data herein pertains to Bromotrimethylsilane.

Core Chemical Identity and Properties

Bromotrimethylsilane, also known as Trimethylsilyl bromide (TMSBr), is a versatile organosilicon compound widely used in organic synthesis.^[1] It is a clear to yellowish liquid with a pungent odor.^[2] Its utility stems from its ability to act as a mild and selective reagent for a variety of chemical transformations.^[3]

Table 1: Chemical and Physical Properties of Bromotrimethylsilane

Property	Value	Source(s)
CAS Number	2857-97-8	[4]
Molecular Formula	C ₃ H ₉ BrSi	[3]
Molecular Weight	153.09 g/mol	
Boiling Point	79 °C (lit.)	[3]
Melting Point	-43 °C	[3]
Density	1.16 g/mL at 25 °C (lit.)	[3]
Refractive Index	n _{20/D} 1.424 (lit.)	[3]
Flash Point	32 °C (90 °F)	[3]
Solubility	Decomposes in water. Miscible with various organic solvents.	[3]
Stability	Moisture sensitive. Stable under inert atmosphere.	[3]

Key Applications in Research and Development

Bromotrimethylsilane is a valuable reagent in organic chemistry, primarily utilized for:

- **Silylating Agent:** It serves as a powerful silylating agent for the protection of functional groups such as alcohols, amines, and carboxylic acids.[3][5] The resulting trimethylsilyl (TMS) ethers or amines are stable under many reaction conditions but can be easily cleaved when desired.[2][5]
- **Cleavage of Functional Groups:** TMSBr is a mild and selective reagent for the cleavage of lactones, epoxides, acetals, and phosphonate esters.[3]
- **Catalysis:** In conjunction with other reagents, it can catalyze reactions such as the direct allylation of alcohols.[3]
- **Pharmaceutical Synthesis:** It is widely used in the synthesis of pharmaceutical intermediates. [6][7] For example, it has been used in the synthesis of adefovir intermediates.[3] Its ability to

selectively protect and deprotect functional groups is crucial in the multi-step synthesis of complex drug molecules.[6]

- Formation of Silyl Enol Ethers: It is an effective reagent for the formation of silyl enol ethers. [3]

Experimental Protocols

3.1. Synthesis of Bromohydrins from Glycerol

A notable application of Bromotrimethylsilane is the selective conversion of glycerol into bromohydrins, which are valuable intermediates in the production of fine chemicals.[8] The reaction can be tuned to selectively produce either α -monobromohydrin (1-MBH) or α,γ -dibromohydrin (1,3-DBH).[8]

Methodology for the Synthesis of 1,3-dibromohydrin (1,3-DBH):[9]

- Materials:
 - Glycerol (10 mmol, 0.921 g)
 - Bromotrimethylsilane (TMSBr) (25 mmol, 3.83 g, 3.3 mL)
 - Acetic Acid (AcOH) (0.33 mmol, 0.02 g, 0.19 mL)
 - 15 mL screw-cap Pyrex® glass tube
- Procedure:
 - Under a nitrogen atmosphere, add TMSBr to a mixture of glycerol and acetic acid in the Pyrex tube.
 - Heat the biphasic mixture at 60 °C for 9 hours with magnetic stirring.
 - Upon completion, two phases will form. The upper phase contains unreacted TMSBr and hexamethyldisiloxane.
 - Remove the upper phase using a Pasteur pipette.

- The lower, pale yellow phase, containing the bromo derivatives, is subjected to distillation under vacuum to isolate the product.

Methodology for the Synthesis of 1-monobromohydrin (1-MBH):[9]

- Materials:

- Glycerol (10 mmol, 0.921 g)
- Bromotrimethylsilane (TMSBr) (15 mmol, 2.30 g, 1.98 mL)
- Acetic Acid (AcOH) (0.33 mmol, 0.02 g, 0.19 mL)

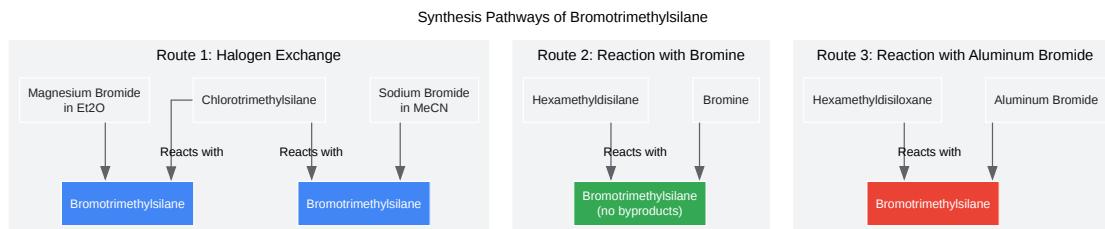
- Procedure:

- Combine the reactants in a suitable vessel under a nitrogen atmosphere.
- Stir the biphasic mixture at 20 °C for 24 hours.
- The lower, pale orange phase is subjected to evaporation at 50 °C / 5–10 mmHg to remove volatile compounds.
- The final product is isolated via distillation at 50–60 °C / 3×10^{-2} mmHg.

Diagrams and Workflows

4.1. Synthesis of Bromotrimethylsilane

Several methods exist for the preparation of Bromotrimethylsilane. The diagram below illustrates three common synthetic routes.[3]



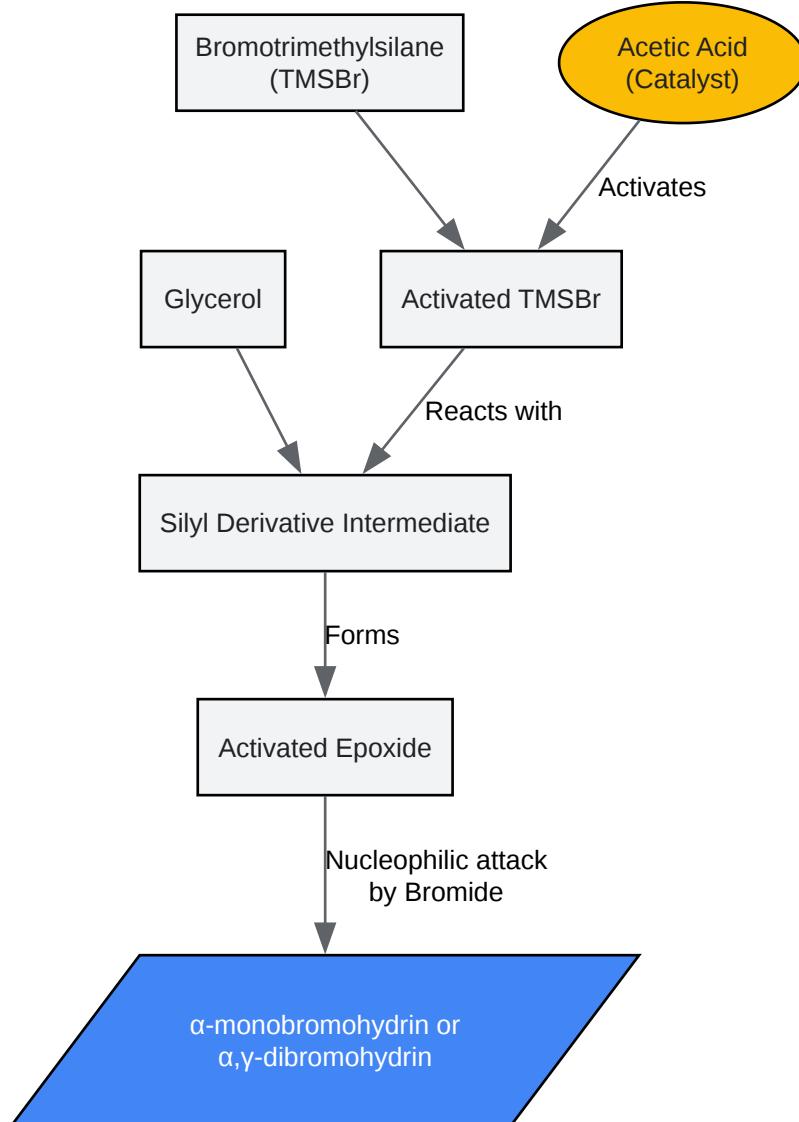
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Caption: Common synthetic routes to Bromotrimethylsilane.

4.2. Reaction Pathway: Conversion of Glycerol to Bromohydrins

The reaction of Bromotrimethylsilane with glycerol, catalyzed by acetic acid, proceeds through a proposed silyl derivative intermediate.^[9]

Proposed Mechanism for Glycerol Bromination

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Caption: Proposed reaction pathway for the synthesis of bromohydrins.

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